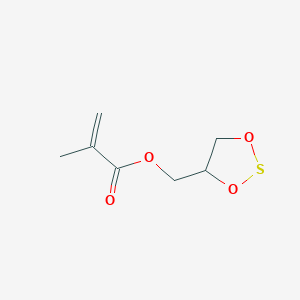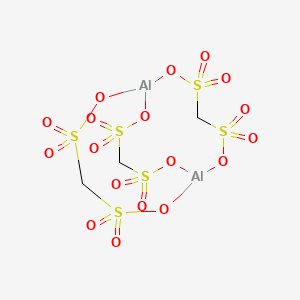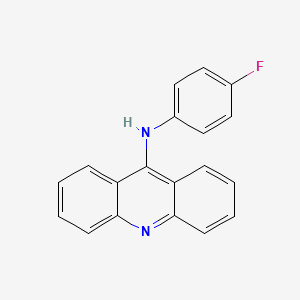
3-Chloro-1-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a nitro group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-nitronaphthalene typically involves the nitration of 3-chloronaphthalene. The nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
化学反応の分析
Types of Reactions
3-Chloro-1-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Sodium hydroxide for hydroxylation, ammonia for amination, and thiols for thiolation.
Major Products Formed
Reduction: 3-Chloro-1-aminonaphthalene.
Substitution: Depending on the nucleophile, products such as 3-hydroxy-1-nitronaphthalene, 3-amino-1-nitronaphthalene, or 3-thio-1-nitronaphthalene can be formed.
科学的研究の応用
3-Chloro-1-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and photostability.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
作用機序
The mechanism of action of 3-Chloro-1-nitronaphthalene in chemical reactions involves the electrophilic nature of the nitro group and the nucleophilic substitution potential of the chlorine atom. The nitro group can participate in redox reactions, while the chlorine atom can be displaced by nucleophiles. These properties make it a versatile compound in organic synthesis.
類似化合物との比較
Similar Compounds
1-Nitronaphthalene: A nitro group at the first position without any chlorine substitution.
2-Chloro-1-nitronaphthalene: Chlorine substitution at the second position instead of the third.
3-Bromo-1-nitronaphthalene: Bromine substitution at the third position instead of chlorine.
Uniqueness
3-Chloro-1-nitronaphthalene is unique due to the combined presence of both a chlorine atom and a nitro group on the naphthalene ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications where both electrophilic and nucleophilic sites are required.
特性
CAS番号 |
56961-39-8 |
|---|---|
分子式 |
C10H6ClNO2 |
分子量 |
207.61 g/mol |
IUPAC名 |
3-chloro-1-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H |
InChIキー |
FDBCEJTXDLBXOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


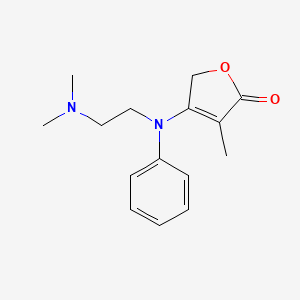


![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
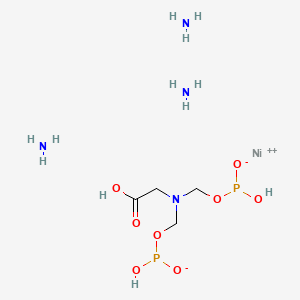
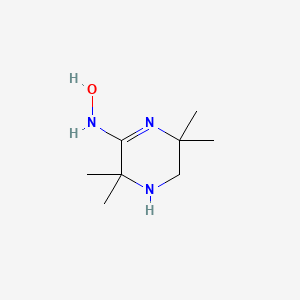

![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
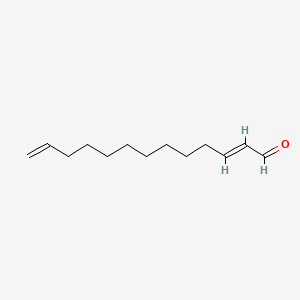
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)
